3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-10-14-17(21-6-5-20-14)26-12-4-7-22(11-12)18(23)13-2-1-3-15-16(13)25-9-8-24-15/h1-3,5-6,12H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZVJKUFXZYNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxine Moiety: This can be synthesized from catechol through a series of reactions including alkylation and cyclization.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is often synthesized via a Mannich reaction, followed by cyclization.
Coupling Reactions: The pyrrolidine intermediate is then coupled with the 2,3-dihydrobenzo[b][1,4]dioxine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through a condensation reaction with appropriate precursors.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The ether linkage and the pyrazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Amines derived from the carbonitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit several pharmacological properties:
- Antimicrobial Activity : Compounds containing the dioxine structure have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the dioxine moiety have resulted in compounds with IC50 values in the low micromolar range against specific cancer cell lines .
- Anti-inflammatory Effects : The presence of the pyrrolidine and pyrazine units may contribute to anti-inflammatory activities, making these compounds candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Cancer Cell Inhibition : Research on analogs of this compound revealed that modifications led to enhanced inhibition of PARP1, an enzyme involved in DNA repair mechanisms in cancer cells. This suggests potential applications in targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how structural variations influence biological activity. For example, increasing lipophilicity through alkyl substitutions enhanced cellular uptake and bioactivity .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism often involves:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds with similar core structures but different substituents.
Pyrazine Derivatives: Compounds with variations in the pyrazine ring or different functional groups attached.
Uniqueness
Structural Complexity: The combination of the 2,3-dihydrobenzo[b][1,4]dioxine moiety with the pyrazine ring and pyrrolidine linkage is unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel chemical entity that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, including synthesis methods, biological assays, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazine ring, a pyrrolidine moiety, and a dioxine derivative. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Dihydrobenzo[b][1,4]dioxine Derivative : The starting material is synthesized through the reaction of appropriate dioxin precursors under controlled conditions.
- Formation of the Pyrrolidine Linkage : The pyrrolidine ring is formed by cyclization reactions involving suitable amines and carbonyl compounds.
- Coupling with Pyrazine : The final step involves coupling the pyrrolidine derivative with a pyrazine moiety to yield the target compound.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 5.8 μM, indicating potent activity against this cell line.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Further investigations showed that the compound could enhance the efficacy of standard chemotherapeutics like doxorubicin.
The proposed mechanisms for its biological activity include:
- Inhibition of Key Kinases : Similar compounds have shown inhibition against kinases such as BRAF(V600E) and EGFR, which are critical in cancer proliferation pathways .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cultures.
Structure-Activity Relationships (SAR)
The structural components of this compound are crucial for its biological activity:
| Component | Role in Activity |
|---|---|
| Dihydrobenzo[b][1,4]dioxine | Enhances lipophilicity and cellular uptake |
| Pyrrolidine | Contributes to receptor binding affinity |
| Pyrazine | Essential for interaction with target enzymes |
Study 1: Anticancer Efficacy
In a comprehensive study involving various derivatives of pyrazole and related compounds, this compound was identified as a lead compound due to its favorable SAR profile and significant inhibitory effects against cancer cell lines .
Study 2: Anti-inflammatory Properties
Another aspect explored was the anti-inflammatory potential of this compound. It was found to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting a role in modulating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction efficiency be optimized?
- Methodology:
- Start with the synthesis of the pyrrolidine-3-yl-oxy intermediate via nucleophilic substitution between 3-hydroxypyrrolidine and activated pyrazine-2-carbonitrile derivatives. Use coupling agents like DCC or EDC for the carbonyl linkage between the dihydrobenzo[b][1,4]dioxine moiety and pyrrolidine .
- Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC-MS to identify side products (e.g., hydrolysis of the nitrile group) .
- Key Data:
- Similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) achieve ~70% yield under optimized conditions using acetic anhydride as a solvent and sodium acetate as a catalyst .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology:
- Use ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidine and pyrazine moieties. Pay attention to coupling constants (e.g., J = 3–5 Hz for pyrrolidine protons) .
- FT-IR to validate nitrile (C≡N) stretching (~2220 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion confirmation (calculated m/z for C₂₀H₁₅N₃O₄: ~385.32) .
Q. What solvent systems are suitable for this compound’s solubility and stability studies?
- Methodology:
- Test solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Avoid aqueous buffers (pH >7) due to potential nitrile hydrolysis.
- For stability, conduct accelerated degradation studies under UV light (λ = 254 nm) and elevated temperatures (40–60°C) .
- Key Data:
- Analogous carbonitriles show <5% degradation in DMSO after 72 hours at 25°C, but >20% degradation in methanol under UV .
Advanced Research Questions
Q. What mechanistic insights exist for the nucleophilic substitution and carbonyl coupling steps in this compound’s synthesis?
- Methodology:
- Perform DFT calculations to map energy barriers for pyrrolidine-oxy bond formation. Compare activation energies for SN1 vs. SN2 pathways .
- Use Hammett plots to assess electronic effects of substituents on pyrazine reactivity. Meta-substituted electron-withdrawing groups (e.g., -CN) typically enhance reaction rates .
- Contradiction Alert:
- Computational models may underestimate steric hindrance from the dihydrobenzo dioxine ring; validate with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. How can researchers design experiments to probe this compound’s potential biological activity?
- Methodology:
- Screen against enzyme targets (e.g., kinases or oxidoreductases) using fluorescence-based assays. Prioritize structural analogs with known activity in pyrazine-carbonitrile scaffolds .
- For in vitro toxicity, use HEK293 or HepG2 cell lines with MTT assays. IC₅₀ values <10 µM suggest therapeutic potential but require SAR optimization .
Q. What computational strategies are recommended for predicting reactivity and regioselectivity in derivative synthesis?
- Methodology:
- Apply molecular docking to identify binding poses with biological targets (e.g., ATP-binding pockets).
- Use ReaxFF MD simulations to predict thermal stability and decomposition pathways .
- Key Data:
- Pyrazine derivatives show higher regioselectivity at the 3-position when electron-deficient substituents are present (Hammett σₚ⁺ = +0.78) .
Q. How should researchers address contradictions in solubility or spectroscopic data?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
